
3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group and a 3,4-diethoxyphenyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethoxybenzohydrazide with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole compounds.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its ability to inhibit enzymes and disrupt biological pathways.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form strong interactions with metal ions, which can be crucial for its biological activity. The compound may also disrupt cellular membranes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butyl)-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole
- 3-(tert-Butyl)-5-(3,4-dihydroxyphenyl)-1H-1,2,4-triazole
- 3-(tert-Butyl)-5-(3,4-dimethylphenyl)-1H-1,2,4-triazole
Uniqueness
3-(tert-Butyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the 3,4-diethoxyphenyl group, which imparts specific electronic and steric properties
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
5-tert-butyl-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H23N3O2/c1-6-20-12-9-8-11(10-13(12)21-7-2)14-17-15(19-18-14)16(3,4)5/h8-10H,6-7H2,1-5H3,(H,17,18,19) |
InChI-Schlüssel |
XZOPQATULFPVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


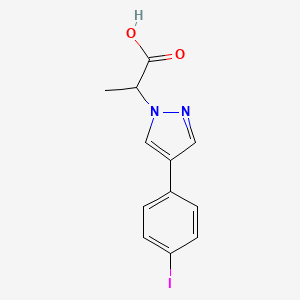


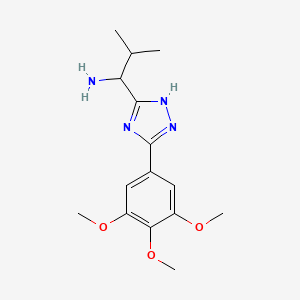

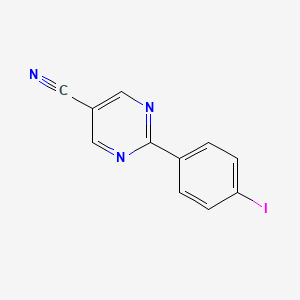
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)


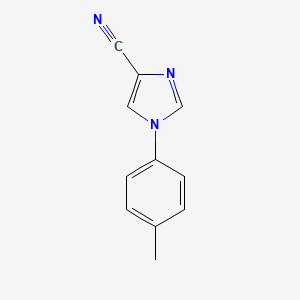
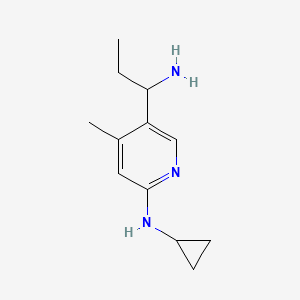
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)


